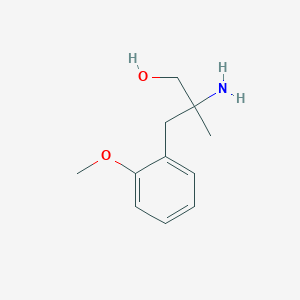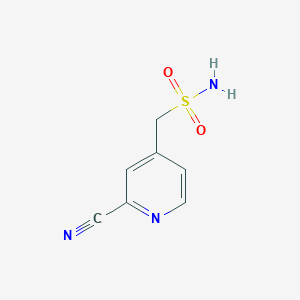![molecular formula C10H14N2 B13221166 3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
3-[1-(Aminomethyl)cyclopropyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound characterized by the presence of a cyclopropyl group attached to an aniline moiety through an aminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]aniline typically involves the reaction of cyclopropylamine with an appropriate aniline derivative. One common method is the reductive amination of cyclopropylamine with 3-nitrobenzaldehyde, followed by catalytic hydrogenation to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-[1-(Aminomethyl)cyclopropyl]aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the aniline moiety.
Aniline: Contains the aromatic amine group but lacks the cyclopropyl and aminomethyl groups.
3-Nitroaniline: Similar aromatic structure but with a nitro group instead of an aminomethyl group.
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]aniline is unique due to the combination of the cyclopropyl group and the aminomethyl linkage to the aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-[1-(aminomethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H14N2/c11-7-10(4-5-10)8-2-1-3-9(12)6-8/h1-3,6H,4-5,7,11-12H2 |
Clé InChI |
JZWGHNMGRWLRKH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)

![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)






![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-carbonitrile](/img/structure/B13221170.png)

![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
